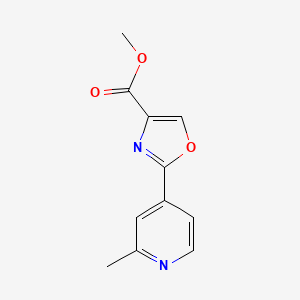![molecular formula C6H4N4O2 B1404127 6-Nitro-1H-pyrazolo[4,3-B]pyridine CAS No. 1214900-79-4](/img/structure/B1404127.png)
6-Nitro-1H-pyrazolo[4,3-B]pyridine
Overview
Description
6-Nitro-1H-pyrazolo[4,3-B]pyridine is a useful research compound. Its molecular formula is C6H4N4O2 and its molecular weight is 164.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- 6-Nitro-1H-pyrazolo[4,3-b]pyridines have been synthesized through various chemical reactions, demonstrating their versatility in organic chemistry. For instance, these compounds can be prepared by nitrosation of 3-acetamido-2-methylpyridines and subsequent rearrangement and cyclization of the N-acetyl-N-nitroso-compounds produced. These pyrazolo[4,3-b]pyridines exhibit a tendency for electrophilic substitution at specific positions, highlighting their reactivity and potential for further chemical modifications (Foster & Hurst, 1973).
Applications in Organic Synthesis
- The compound has been utilized in the synthesis of complex organic molecules. For example, a series of novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines was obtained from domino reactions involving aromatic aldehydes and 3-methyl-1-aryl-1H-pyrazol-5-amines in ethanol, catalyzed by l-proline (Gunasekaran, Prasanna, & Perumal, 2014).
Biomedical Applications
- The biomedical applications of pyrazolo[3,4-b]pyridines are significant. They exist in two tautomeric forms and have been included in numerous references and patents. Their diverse substituents and synthetic methods make them viable for various biomedical applications, demonstrating their importance in this field (Donaire-Arias et al., 2022).
Material Science and Optical Applications
- In material science, pyrazolo[4,3-b]pyridine derivatives have been studied for their thermal stability and optical properties. For instance, thin films of certain derivatives exhibited photovoltaic properties, demonstrating their potential use in solar cells and other optoelectronic devices (El-Menyawy, Zedan, & Nawar, 2019).
Heterocyclic Chemistry
- The compound plays a role in the development of heterocyclic chemistry. For instance, its derivatives have been synthesized and characterized for their potential use in creating new heterocyclic compounds, which could have various applications in chemical and pharmaceutical industries (Bastrakov et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 6-Nitro-1H-pyrazolo[4,3-B]pyridine are currently unknown. This compound belongs to the family of 1H-pyrazolo[3,4-b]pyridines , which have been the subject of extensive research due to their structural similarity to purine bases adenine and guanine . .
Mode of Action
As a member of the 1H-pyrazolo[3,4-b]pyridines family, it is likely to interact with its targets in a manner similar to other compounds in this family . .
Biochemical Pathways
Given the structural similarity of 1H-pyrazolo[3,4-b]pyridines to purine bases, it is possible that these compounds may interact with pathways involving these bases . .
Result of Action
While some 1H-pyrazolo[3,4-b]pyridines have shown biological activity , specific effects of this compound at the molecular and cellular level are currently unknown.
Biochemical Analysis
Biochemical Properties
6-Nitro-1H-pyrazolo[4,3-B]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with cyclin-dependent kinases, where this compound acts as an inhibitor . This inhibition can affect cell cycle regulation and has implications for cancer treatment. Additionally, this compound has been shown to interact with tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . These interactions highlight the compound’s potential in modulating key biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting cyclin-dependent kinases, this compound can induce cell cycle arrest, leading to reduced cell proliferation . This effect is particularly significant in cancer cells, where uncontrolled proliferation is a hallmark. Moreover, the compound’s interaction with tropomyosin receptor kinases can alter downstream signaling pathways such as Ras/Erk and PI3K/Akt, affecting cell survival and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active sites of cyclin-dependent kinases, inhibiting their activity and preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, this compound can activate peroxisome proliferator-activated receptor alpha, influencing gene expression related to lipid metabolism . These molecular interactions underscore the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to adaptive cellular responses, such as upregulation of compensatory pathways . These temporal effects are essential considerations for its therapeutic application.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits target enzymes and modulates cellular pathways without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, influencing its own metabolism and that of other co-administered drugs . The compound’s metabolism can lead to the formation of active or inactive metabolites, affecting its overall pharmacological profile . Understanding these metabolic pathways is crucial for predicting drug interactions and optimizing therapeutic regimens.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins can sequester this compound, modulating its bioavailability and distribution . These transport and distribution mechanisms are vital for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Understanding the subcellular dynamics of this compound provides insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
6-nitro-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)4-1-5-6(7-2-4)3-8-9-5/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWPFTSMFSNMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



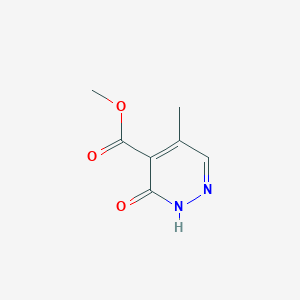
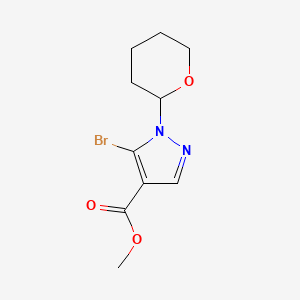

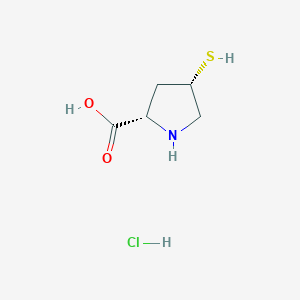
![Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B1404052.png)

![2-Azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1404056.png)

![9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate](/img/structure/B1404059.png)
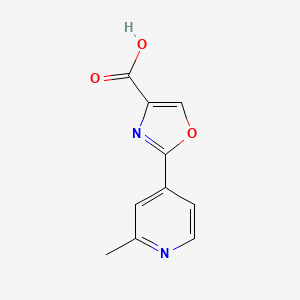
![(7-Chloro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1404064.png)

